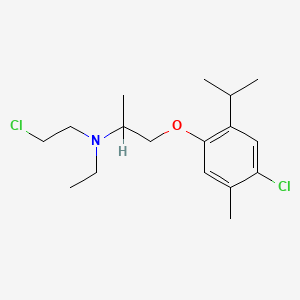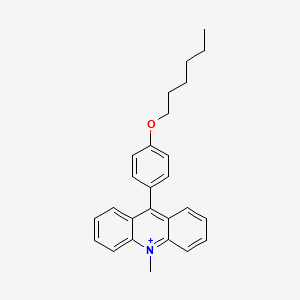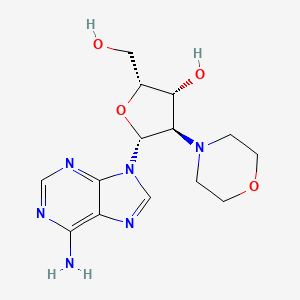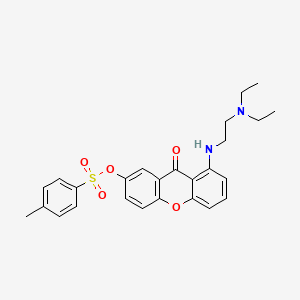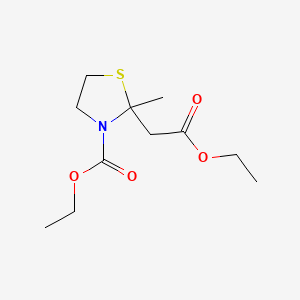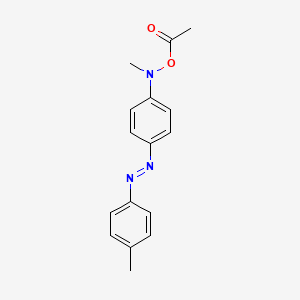
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride is a synthetic organic compound. It is derived from p-aminobenzoic acid, which is an organic molecule with two functional groups: carboxyl and amino. This compound is known for its applications in various fields including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride typically involves the esterification of p-aminobenzoic acid with 2-(butylamino)-2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The esterification process is followed by the addition of hydrochloric acid to form the hydrochloride salt of the ester.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions using automated reactors. The process is optimized for maximum efficiency and minimal waste. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled. The final product is purified using techniques such as crystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted esters and amides.
科学的研究の応用
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of p-aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking the generation and conduction of nerve impulses. This results in a temporary loss of sensation in the targeted area.
類似化合物との比較
Similar Compounds
Procaine: Another ester of p-aminobenzoic acid, used as a local anesthetic.
Benzocaine: An ester of p-aminobenzoic acid, commonly used as a topical anesthetic.
Tetracaine: A more potent ester of p-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride is unique due to its specific ester group, which imparts distinct physicochemical properties and biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.
特性
CAS番号 |
69781-56-2 |
|---|---|
分子式 |
C15H25ClN2O2 |
分子量 |
300.82 g/mol |
IUPAC名 |
[1-(4-aminobenzoyl)oxy-2-methylpropan-2-yl]-butylazanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-5-10-17-15(2,3)11-19-14(18)12-6-8-13(16)9-7-12;/h6-9,17H,4-5,10-11,16H2,1-3H3;1H |
InChIキー |
VZYPAZBHOBUELK-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH2+]C(C)(C)COC(=O)C1=CC=C(C=C1)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


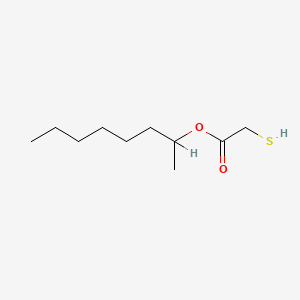
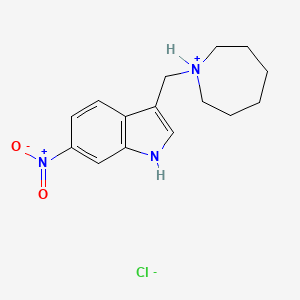
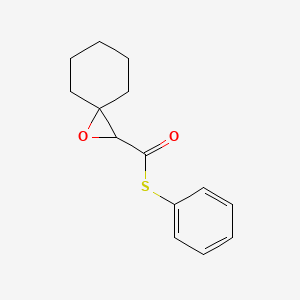
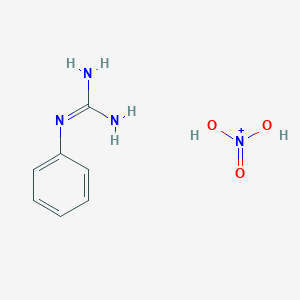
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)


